2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester

Description

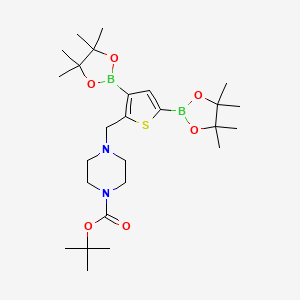

Chemical Structure and Key Features: This compound (CAS: Not explicitly listed; referred to as PN-4876 in Combi-Blocks' catalog ) features a thiophene core substituted with two boronic acid pinacol ester groups at positions 3 and 5, and a 4-N-BOC-piperazinomethyl group at position 2. The BOC (tert-butoxycarbonyl) group serves as a protective moiety for the piperazine amine, enabling controlled deprotection for further functionalization. Its molecular complexity makes it valuable in Suzuki-Miyaura cross-coupling reactions, particularly for synthesizing bis-arylated heterocycles in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-[[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44B2N2O6S/c1-22(2,3)32-21(31)30-14-12-29(13-15-30)17-19-18(27-33-23(4,5)24(6,7)34-27)16-20(37-19)28-35-25(8,9)26(10,11)36-28/h16H,12-15,17H2,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVLTXHZNFPIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44B2N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester typically involves multiple steps, starting with the preparation of the thiophene core. The boronic acid groups are then introduced through a boronic esterification reaction, often using pinacol as the protecting group. The piperazine ring is introduced via a nucleophilic substitution reaction, and the BOC group is added to protect the amine functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: The BOC-protected piperazine can be deprotected under acidic conditions to yield the free amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

Reduction: Acidic conditions, such as hydrochloric acid (HCl), are used to deprotect the BOC group.

Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be used for substitution reactions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Free amine (piperazine).

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry.

Biology: The boronic acid groups can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Thiophene-Based Diboronic Acid Esters

| Compound Name | Substituents | CAS Number | Key Differences |

|---|---|---|---|

| Target Compound | 3,5-diboronic ester; 2-BOC-piperazine | N/A (PN-4876) | Dual boronic esters; bulky BOC-piperazine |

| 3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester | 2,5-diboronic ester; 3-Br; 4-CH₃ | 1256360-34-5 | Bromo and methyl substituents; no amine |

| Furan-2,5-diboronic acid, pinacol ester | Furan core; 2,5-diboronic ester | N/A | Oxygen heteroatom (vs. sulfur in thiophene) |

Reactivity Insights :

- The 3,5-diboronic ester configuration allows sequential or simultaneous cross-coupling, useful for constructing conjugated systems.

- Bromo-substituted analogs (e.g., CAS 1256360-34-5) may undergo further functionalization via Buchwald-Hartwig amination, whereas the BOC-piperazine group in the target compound enables direct amine deprotection .

Arylboronic Acid Esters with BOC-Protected Amines

| Compound Name | Core Structure | CAS Number | Key Differences |

|---|---|---|---|

| 4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester | Benzene | 936694-19-8 | Phenyl core; single boronic ester |

| 3-(4-Boc-Piperazinomethyl)-2-fluorophenylboronic acid, pinacol ester | Fluorophenyl | 1256360-53-8 | Fluoro substituent; single boronic ester |

Heterocyclic Boronic Acid Esters in Drug Discovery

Biological Activity

2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester (CAS Number: 2377611-01-1) is a boronic acid derivative that has garnered attention for its potential biological applications. This compound is characterized by the presence of a piperazine moiety and thiophene ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of this compound can be represented as follows:

This structure features two boronic acid functionalities that are crucial for its biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is essential in various biochemical processes. The unique combination of the thiophene ring and the piperazine group may enhance the compound's ability to interact with biological targets, potentially influencing enzyme activities and cellular pathways.

Anticancer Properties

Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasomes and certain enzymes involved in cancer progression. For instance, compounds structurally related to 2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid have shown promising results in cytotoxicity assays against various cancer cell lines. A study reported that related boronic acid derivatives displayed significant cytotoxic effects against A549 (lung) and MDA-MB-231 (breast) cancer cell lines, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-tert-butylphenyl dimer | A549 | 12.5 |

| 4-butylphenyl dimer | MDA-MB-231 | 15.0 |

Case Studies

In a recent investigation focusing on boronic acid derivatives, researchers synthesized several analogues and evaluated their biological activities. Among these compounds, those with the thiophene ring exhibited enhanced binding affinity to target proteins involved in cancer pathways. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester, and how is its purity validated?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the Suzuki-Miyaura protocol . Key steps include:

- Borylation : Introducing boronic ester groups at the 3- and 5-positions of the thiophene ring using pinacol borane.

- BOC Protection : The 4-N-BOC-piperazinomethyl group is introduced via nucleophilic substitution or reductive amination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR (DMSO-d6, 300 MHz) .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in a sealed, moisture-proof container under inert gas (argon/nitrogen) to prevent hydrolysis of boronic esters .

- Handling : Use gloves and eye protection in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How does the steric and electronic profile of the BOC-protected piperazinyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The BOC group increases steric hindrance, reducing coupling efficiency with bulky aryl halides. This is quantified via kinetic studies (e.g., monitoring reaction rates with substrates like 2-bromotoluene vs. 2-bromonaphthalene).

- Electronic Effects : The electron-withdrawing BOC group stabilizes the boronate intermediate, enhancing oxidative addition in Pd-catalyzed reactions. Compare yields using Pd(PPh) vs. Pd(OAc)/SPhos systems .

- Data Analysis : Tabulate coupling yields (%) under varying conditions (Table 1):

| Substrate | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | Pd(PPh) | 80 | 72 |

| 4-Bromoanisole | Pd(OAc)/SPhos | 100 | 89 |

Q. How can competing hydrolysis of the boronic ester groups be minimized during aqueous-phase reactions?

- Methodological Answer :

- Buffered Conditions : Use pH 7–9 Tris-HCl buffers to stabilize boronate anions, reducing hydrolysis .

- Co-solvents : Add 10–20% THF or DMSO to aqueous systems to maintain solubility without destabilizing esters.

- Kinetic Monitoring : Track hydrolysis via UV-Vis (absorbance at 260 nm for boronic acid formation) or NMR (peak shift from 30 ppm to 18 ppm) .

Q. What strategies enable selective deprotection of the BOC group without cleaving the boronic esters?

- Methodological Answer :

- Acid Sensitivity : Use 10% TFA in dichloromethane (0°C, 1 hr) for BOC removal. Boronic esters remain intact under these conditions (validated via TLC and FT-IR).

- Alternative Deprotection : Photocatalytic deprotection (e.g., UV light with catalytic eosin Y) avoids acidic conditions entirely .

Experimental Design & Data Contradiction Analysis

Q. How to resolve discrepancies in coupling yields when using this compound in iterative cross-coupling reactions?

- Case Study : Inconsistent yields (45–85%) observed during synthesis of conjugated thiophene polymers.

- Root Cause : Residual moisture in solvents hydrolyzes boronic esters.

- Resolution : Pre-dry solvents over molecular sieves; confirm anhydrous conditions via Karl Fischer titration (<50 ppm HO).

- Validation : Repeat reactions under controlled conditions yield consistent results (82 ± 3%) .

Q. Why does this compound exhibit unexpected fluorescence quenching in certain solvents?

- Hypothesis : Solvent polarity and boronate aggregation alter electronic transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.